

Application Notes: Acridine Red for Staining of Microorganisms in Clinical Samples

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Acridine red*

Cat. No.: *B1665461*

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Introduction

Acridine red, a fluorescent dye, is a valuable tool in clinical microbiology for the rapid detection and enumeration of microorganisms in various clinical specimens. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of **acridine red** and the closely related, more commonly used fluorochrome, acridine orange, for staining bacteria and fungi. Acridine orange intercalates with nucleic acids, causing DNA to fluoresce green and RNA to fluoresce orange-red, allowing for clear differentiation of microbial cells from background debris and host cells.[1][2][3] This method offers a sensitive alternative to traditional Gram staining, particularly in samples with low microbial loads.[1][4][5]

Principle of Staining

Acridine orange is a fluorochromatic dye that binds to the nucleic acids of cells.[1][2] The mechanism involves the intercalation of the dye into the double-stranded DNA and electrostatic interaction with single-stranded RNA. When excited by blue light (typically around 450-490 nm), acridine orange emits different fluorescence colors depending on the type of nucleic acid it is bound to.[1][2] At an acidic pH (around 4.0), bacteria and fungi, rich in RNA, typically stain a brilliant orange to red, while human cells and background debris appear green to yellow.[1][6] This differential staining provides high contrast for easy visualization and detection of microorganisms.[4][5]

Applications in Clinical Microbiology

Acridine red/orange staining has several key applications in the clinical laboratory:

- **Rapid Screening of Clinical Specimens:** It is particularly useful for the rapid screening of cerebrospinal fluid (CSF), blood cultures, body fluids, tissues, and exudates for the presence of bacteria and fungi.[\[4\]](#)[\[5\]](#)[\[7\]](#)
- **Detection in Low Microbial Load Samples:** Due to its high sensitivity, it can detect microorganisms at concentrations as low as 1×10^4 colony-forming units per ml, which may be missed by Gram staining.[\[6\]](#)
- **Examination of Difficult Specimens:** The stain simplifies the examination of purulent, bloody, or thick specimens where Gram stain interpretation can be challenging.[\[4\]](#)[\[5\]](#)
- **Enumeration of Microorganisms:** The sharp contrast allows for easier counting of microbial cells within a sample.[\[8\]](#)
- **Detection of Cell Wall-Deficient Bacteria:** It can be used to visualize bacteria that do not stain well with the Gram stain, such as mycoplasmas.[\[9\]](#)

Quantitative Data Summary

The following table summarizes the comparative performance of Acridine Orange staining against Gram staining and culture methods for the detection of microorganisms in clinical samples.

Specimen Type	Method	Sensitivity	Specificity	Reference
Cerebrospinal Fluid & Other Body Fluids	Acridine Orange	59.9%	100%	[4] [5] [7]
Gram Stain	55.8%	99.x% (one false positive)	[4] [5] [7]	
Cerebrospinal Fluid	Acridine Orange	90.4% (detection rate)	98.87%	[10]
Gram Stain	6.46% (detection rate)	-	[10]	
Culture	8.27% (detection rate)	-	[10]	
Blood Cultures (BACTEC-negative)	Acridine Orange	90.6% (agreement with subculture)	-	[11]
Subculture	97.2% (positive detection)	-	[11]	
Blood Cultures (1-day incubation)	Acridine Orange	87.2% (agreement with subculture)	-	[12]
Subculture	92.7% (positive detection)	-	[12]	

Experimental Protocols

Protocol 1: General Staining of Microorganisms in Clinical Smears

Materials:

- Acridine Orange Stain (0.01% solution in phosphate-buffered saline, pH 4.0)

- Absolute Methanol (for fixation)
- Phosphate-Buffered Saline (PBS)
- Clean microscope slides and coverslips
- Fluorescence microscope with a blue light excitation filter (450-490 nm)

Procedure:

- Smear Preparation: Prepare a thin smear of the clinical specimen (e.g., CSF, wound exudate, urine sediment) on a clean microscope slide.[\[2\]](#) Allow the smear to air dry completely.
- Fixation: Fix the dried smear by immersing the slide in absolute methanol for 1-2 minutes or by gently heat-fixing.[\[2\]](#)[\[6\]](#)
- Staining: Flood the slide with the 0.01% acridine orange staining solution and allow it to incubate for 2 minutes.[\[2\]](#)[\[6\]](#)[\[13\]](#)
- Rinsing: Gently rinse the slide with PBS or water to remove the excess stain.[\[2\]](#)[\[13\]](#) Avoid prolonged rinsing.
- Drying: Allow the slide to air dry completely.
- Microscopic Examination: Place a coverslip on the stained smear and examine under a fluorescence microscope using an oil immersion objective (1000x magnification).[\[6\]](#)

Interpretation of Results:

- Bacteria and Fungi: Appear as bright orange or red fluorescing cocci, bacilli, or yeast cells against a dark or green-fluorescing background.[\[1\]](#)[\[6\]](#)
- Host Cells: Leukocyte nuclei may stain yellow, orange, or red. Epithelial cells typically show weaker green to yellow fluorescence.[\[6\]](#)[\[7\]](#)
- Background: The background will appear dark or pale green.[\[6\]](#)

Protocol 2: Staining of Blood Cultures

Materials:

- Acridine Orange Stain (0.01% solution in phosphate-buffered saline, pH 4.0)
- Absolute Methanol
- Clean microscope slides and coverslips
- Fluorescence microscope

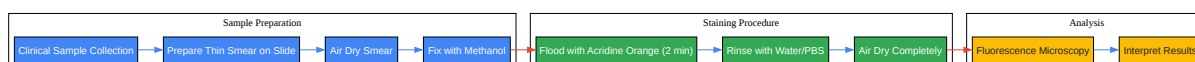
Procedure:

- Sample Preparation: For blood cultures that are negative by automated systems but where infection is suspected, prepare a smear from the culture broth.
- Fixation: Air dry the smear and fix with absolute methanol for 2 minutes.[\[6\]](#)
- Staining: Apply the acridine orange stain for 2 minutes.[\[6\]](#)
- Rinsing: Gently rinse with water and allow to air dry.[\[6\]](#)
- Examination: Examine under the fluorescence microscope.

Confirmation:

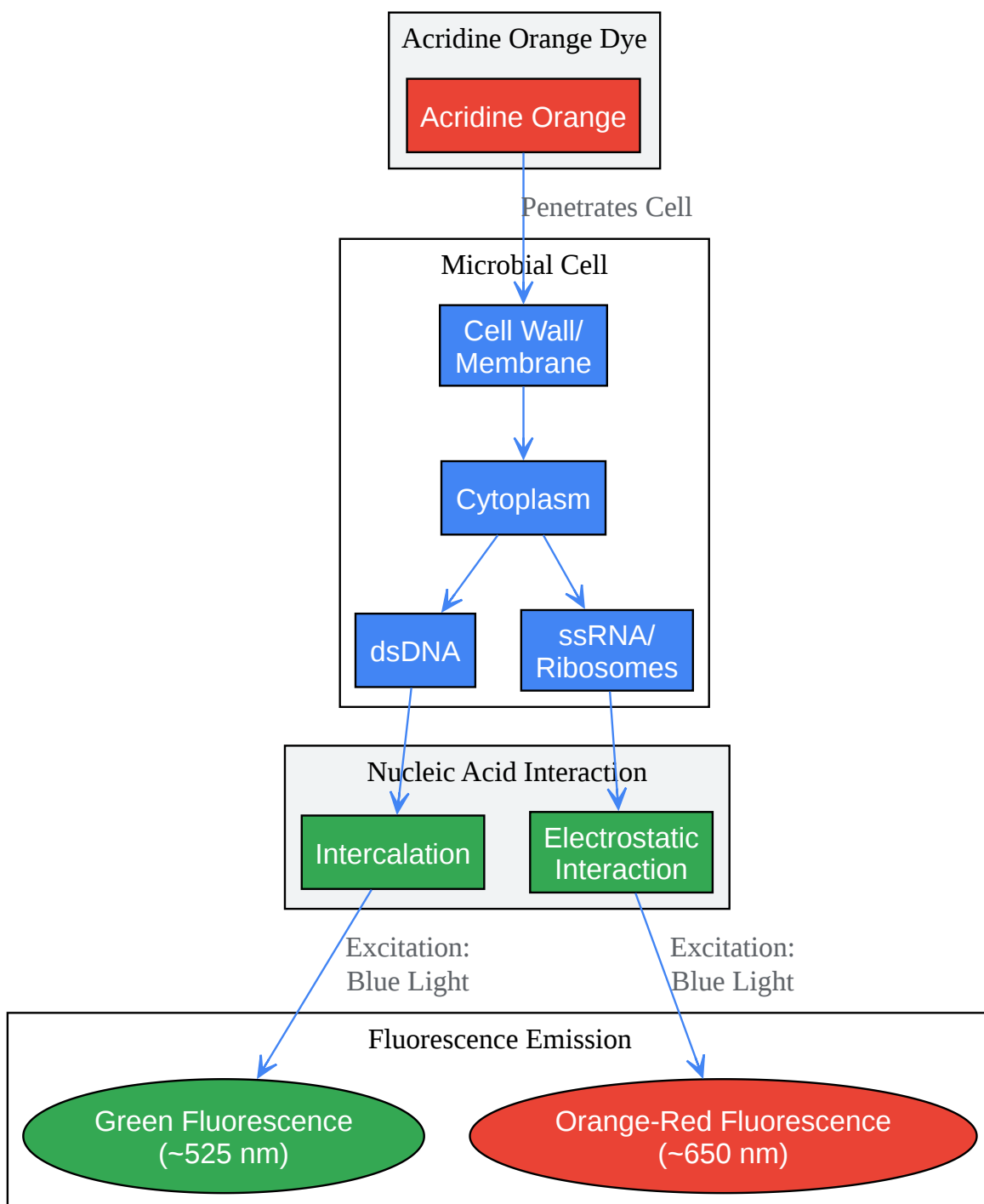
It is recommended that positive smears be re-examined with a Gram stain to determine the Gram reaction of the microorganisms.[\[4\]](#)[\[5\]](#)

Diagrams



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Caption: Experimental workflow for acridine orange staining of clinical samples.



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Caption: Mechanism of acridine orange staining in microbial cells.

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